N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide
Overview
Description
“N-(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide” is an organic compound with the empirical formula C13H12N2O3S and a molecular weight of 276.31 . It’s part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of compounds that combine sulfonamide and benzodioxane fragments in their framework has been reported . The structures of these sulfonamide derivatives were determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .
Molecular Structure Analysis
The SMILES string of the compound is Nc1cc2OCCOc2cc1NC(=O)c3cccs3
. This represents the structure of the molecule in a linear format.
Physical and Chemical Properties Analysis
The compound is an amorphous powder . Its molecular formula is C13H12N2O3S and it has a molecular weight of 276.31 .
Scientific Research Applications
Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities
A study by Amr et al. (2010) synthesized a series of novel thiophene derivatives, demonstrating their significant antiarrhythmic, serotonin antagonist, and antianxiety activities when compared with standard drugs such as procaine amide, lidocaine, diazepam, and buspirone. The detailed synthesis and pharmacological activities of these compounds highlight their potential in medical applications (Amr et al., 2010).
Antibiotic and Antibacterial Drugs
Research by Ahmed (2007) on the synthesis of new antibiotic and antibacterial drugs from thiophene-2-carboxamide derivatives suggests these compounds' potential in combating bacterial infections. The study emphasizes the synthesis of compounds with significant activity against both Gram-positive and Gram-negative bacteria (Ahmed, 2007).
Antibacterial and Antifungal Activities
Vasu et al. (2005) reported on two thiophene-3-carboxamide derivatives with notable antibacterial and antifungal activities. Their structural analysis and the observed biological activities suggest these compounds could be promising in the development of new antimicrobial agents (Vasu et al., 2005).
Cytostatic, Antitubercular, and Anti-inflammatory Activity
A study by Chiriapkin et al. (2021) focused on azomethine derivatives of thiophene-3-carboxamide, predicting and confirming their cytostatic, antitubercular, and anti-inflammatory activities. This research outlines the compounds' synthesis, spectral characteristics, and pharmacological potential, highlighting the importance of further investigation into their medicinal applications (Chiriapkin et al., 2021).
Antinociceptive Activity
Shipilovskikh et al. (2020) explored the antinociceptive activity of N-substituted thiophene-2-carboxamide derivatives, providing insight into the synthesis and potential application of these compounds in pain management (Shipilovskikh et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Some related compounds have been studied for their inhibitory effects on cholinesterases and lipoxygenase enzymes .
Mode of Action
It’s worth noting that related compounds have shown moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests that N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide might interact with these enzymes, potentially altering their activity and leading to downstream effects.
Biochemical Pathways
Given the potential interaction with cholinesterases and lipoxygenase enzymes , it’s plausible that this compound could influence pathways related to neurotransmission and inflammation.
Result of Action
Related compounds have shown antibacterial activity, suggesting that this compound might also have similar effects .
Biochemical Analysis
Biochemical Properties
N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, affecting neurotransmission. Additionally, the compound interacts with lipoxygenase enzymes, which are involved in the metabolism of fatty acids . These interactions suggest that this compound may have potential therapeutic applications in neurodegenerative diseases and inflammatory conditions.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, it can alter gene expression by affecting transcription factors and other regulatory proteins. These changes in gene expression can lead to alterations in cellular metabolism, including increased or decreased production of specific metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its binding to cholinesterase enzymes results in their inhibition, leading to increased acetylcholine levels . Additionally, the compound can interact with transcription factors, altering their activity and subsequently affecting gene expression. These molecular interactions contribute to the compound’s overall effects on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as neuroprotection and anti-inflammatory activity . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, which are involved in the oxidation of various substrates . These metabolic interactions can affect the compound’s bioavailability and overall activity. Additionally, the compound may influence metabolic flux and metabolite levels, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes . Once inside the cells, the compound can localize to specific compartments or organelles, affecting its activity and function. The distribution of the compound within tissues can also influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, affecting gene expression. Alternatively, it may localize to the mitochondria, influencing cellular metabolism and energy production.
Properties
IUPAC Name |
N-(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c14-8-6-10-11(18-4-3-17-10)7-9(8)15-13(16)12-2-1-5-19-12/h1-2,5-7H,3-4,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNUKWTXUIXWLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)C3=CC=CS3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.